![molecular formula C9H12FN3O4 B13432969 2-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B13432969.png)
2-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one is a nucleoside analog, often referred to as a modified nucleoside. This compound is structurally similar to natural nucleosides but contains a fluorine atom at the 3’ position of the sugar moiety. It has significant applications in antiviral and anticancer research due to its ability to interfere with nucleic acid synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one typically involves the following steps:
Glycosylation Reaction: The starting material, a protected sugar derivative, undergoes glycosylation with a suitable pyrimidine base.
Fluorination: Introduction of the fluorine atom at the 3’ position is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Deprotection: The final step involves deprotection of the sugar moiety to yield the desired nucleoside analog.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring.
Substitution: The fluorine atom can be substituted under specific conditions, although this is less common due to the stability of the C-F bond.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiols.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azido or thiol derivatives.
科学的研究の応用
2-Amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting viral replication by incorporating into viral DNA or RNA.
Medicine: Investigated as a potential antiviral and anticancer agent due to its ability to disrupt nucleic acid synthesis.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
作用機序
The compound exerts its effects by incorporating into nucleic acids, thereby inhibiting the function of enzymes involved in nucleic acid synthesis. It targets RNA polymerases and DNA polymerases, leading to the termination of chain elongation and ultimately causing cell death. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses.
類似化合物との比較
2’-Fluoro-2’-deoxycytidine: Another nucleoside analog with similar antiviral properties.
2’-Deoxy-2’-fluorouridine: Known for its anticancer activity.
2’-Fluoro-2’-deoxyadenosine: Studied for its potential in treating viral infections.
Uniqueness: 2-Amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one is unique due to its specific fluorine substitution, which enhances its stability and efficacy in inhibiting nucleic acid synthesis. This makes it a valuable compound in both antiviral and anticancer research.
特性
分子式 |
C9H12FN3O4 |
|---|---|
分子量 |
245.21 g/mol |
IUPAC名 |
2-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one |
InChI |
InChI=1S/C9H12FN3O4/c10-6-7(16)4(3-14)17-8(6)13-2-1-5(15)12-9(13)11/h1-2,4,6-8,14,16H,3H2,(H2,11,12,15)/t4-,6-,7-,8-/m1/s1 |
InChIキー |
BCZCJFDTXSJBPW-XVFCMESISA-N |
異性体SMILES |
C1=CN(C(=NC1=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F |
正規SMILES |
C1=CN(C(=NC1=O)N)C2C(C(C(O2)CO)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


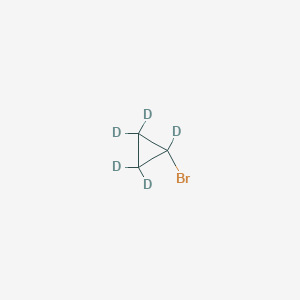
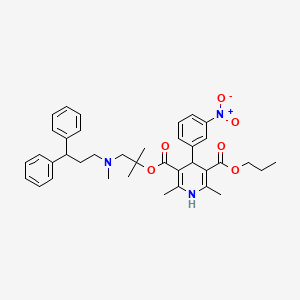
![5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarbonitrile](/img/structure/B13432897.png)
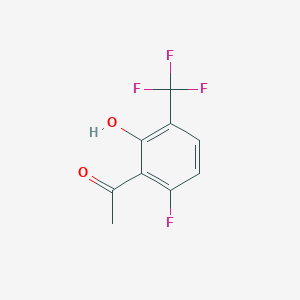
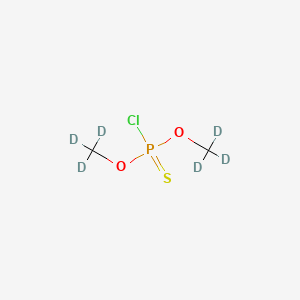

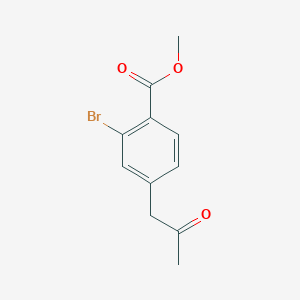


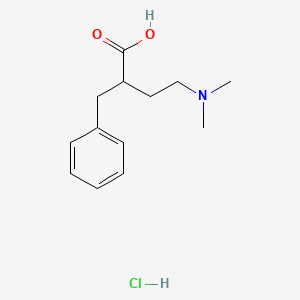

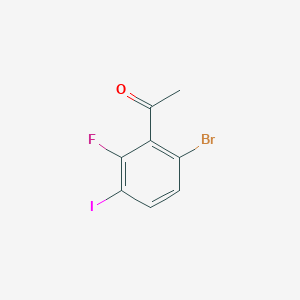
![(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B13432949.png)

